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Compound of Interest

Compound Name: Fmoc-7-amino-heptanoic acid

Cat. No.: B557867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for Fmoc-7-amino-heptanoic acid, a key building block in peptide synthesis and drug

development. Due to the limited availability of public domain raw spectral data for this specific

compound, this guide presents representative data based on structurally similar molecules,

namely Fmoc-6-aminohexanoic acid and heptanoic acid. The information herein serves as a

valuable resource for the characterization and quality control of Fmoc-7-amino-heptanoic
acid in a research and development setting.

Chemical Structure and Properties
Fmoc-7-amino-heptanoic acid (C₂₂H₂₅NO₄) is a derivative of the seven-carbon aliphatic

carboxylic acid, heptanoic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group

on the terminal amine. This structure makes it a valuable linker in various bioconjugation

applications.
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Property Value

Molecular Formula C₂₂H₂₅NO₄

Molecular Weight 367.44 g/mol

CAS Number 127582-76-7

Appearance White to off-white powder

Spectroscopic Data Summary
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for Fmoc-7-amino-heptanoic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is crucial for confirming the presence of key functional groups and the

overall structure of the molecule. The expected chemical shifts (δ) in ppm are based on data for

Fmoc-6-aminohexanoic acid and general knowledge of similar structures. The spectrum is

typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
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Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity Integration

Fmoc-H (aromatic) 7.7 - 7.8 Doublet 2H

Fmoc-H (aromatic) 7.5 - 7.6 Doublet 2H

Fmoc-H (aromatic) 7.3 - 7.4 Triplet 2H

Fmoc-H (aromatic) 7.2 - 7.3 Triplet 2H

-NH- ~5.0 Triplet 1H

Fmoc-CH₂-O- 4.3 - 4.4 Doublet 2H

Fmoc-CH- 4.2 - 4.3 Triplet 1H

-CH₂-NH- 3.1 - 3.2 Quartet 2H

-CH₂-COOH 2.2 - 2.3 Triplet 2H

-CH₂-CH₂-COOH 1.5 - 1.6 Multiplet 2H

-CH₂-CH₂-CH₂-COOH 1.4 - 1.5 Multiplet 2H

-(CH₂)₃-CH₂- 1.2 - 1.4 Multiplet 4H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
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Assignment Expected Chemical Shift (δ, ppm)

-COOH ~178

Fmoc C=O ~156

Fmoc C (quaternary) ~144

Fmoc C (quaternary) ~141

Fmoc CH (aromatic) ~127

Fmoc CH (aromatic) ~125

Fmoc CH (aromatic) ~120

Fmoc-CH₂-O- ~66

Fmoc-CH- ~47

-CH₂-NH- ~41

-CH₂-COOH ~34

-CH₂-CH₂-COOH ~31

-(CH₂)ₓ- 24 - 29

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the presence of specific functional groups through their

characteristic vibrational frequencies.
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Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

O-H stretch (Carboxylic Acid) 2500 - 3300 Broad

N-H stretch (Amide) 3300 - 3400 Medium

C-H stretch (Aromatic) 3000 - 3100 Medium

C-H stretch (Aliphatic) 2850 - 2960 Strong

C=O stretch (Carboxylic Acid) 1700 - 1725 Strong

C=O stretch (Urethane) 1680 - 1700 Strong

C=C stretch (Aromatic) 1450 - 1600 Medium

N-H bend (Amide) 1510 - 1550 Medium

C-O stretch 1200 - 1300 Strong

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can

provide information about its fragmentation pattern.

Ion Expected m/z

[M+H]⁺ 368.18

[M+Na]⁺ 390.16

[M-H]⁻ 366.17

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above for

Fmoc-protected amino acids.

NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of Fmoc-7-amino-heptanoic acid in approximately

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good

resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and

16-32 scans.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅

at 2.50 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A greater number of scans (e.g., 1024 or more) will be required due to the lower natural

abundance of ¹³C.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52

ppm).

IR Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press

into a thin, transparent pellet.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
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Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as

necessary for the specific ionization technique.

Instrument: A mass spectrometer equipped with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Acquisition:

ESI: Infuse the sample solution directly into the ESI source. Acquire spectra in both

positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and

deprotonated ([M-H]⁻) ions.

MALDI: Mix the sample solution with a suitable matrix solution and spot it onto a MALDI

target plate. After the solvent has evaporated, acquire the spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized compound like Fmoc-7-amino-heptanoic acid.
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of Fmoc-7-amino-heptanoic acid

Purification (e.g., Crystallization, Chromatography)

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry

Data Analysis & Comparison to Expected Values

Structure Confirmation & Purity Assessment

Final Report & Documentation

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of Fmoc-7-amino-
heptanoic acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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